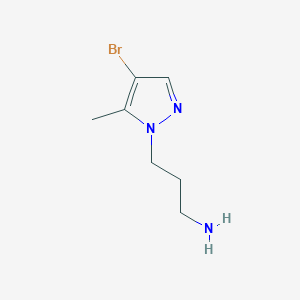
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine, also known as 4-Bromo-5-methylpyrazole, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular formula of C5H7BrN2. This compound has a wide range of applications in the field of scientific research, with its unique properties allowing for a variety of experiments.
Scientific Research Applications
Photoreactions and Proton Transfer Studies
Studies on compounds related to 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine have shown that they can exhibit interesting photoreactions. For instance, pyrazolyl derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have demonstrated the capability for three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are associated with the appearance of dual luminescence and a bimodal irreversible kinetic coupling of two fluorescence bands (Vetokhina et al., 2012).
Antimicrobial Applications
Pyrazole derivatives, such as those synthesized from bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, have been tested for their in vitro antibacterial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapy (Pundeer et al., 2013).
Synthesis of Pyrazolyltriazole and Dihydropyrazolylthiazole Derivatives
The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has been explored, with the products exhibiting good antimicrobial activities against tested microorganisms. This demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
properties
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWMSBYRUZRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

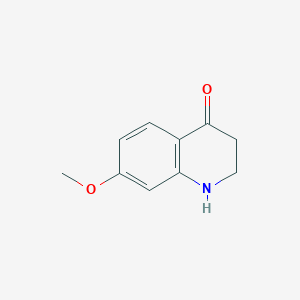
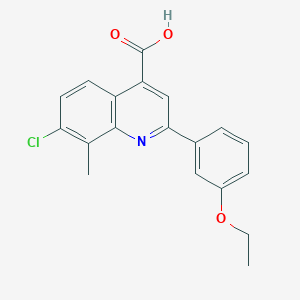
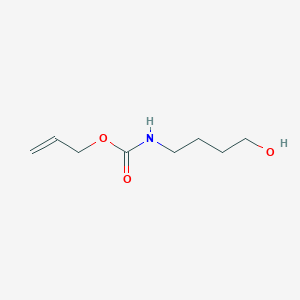
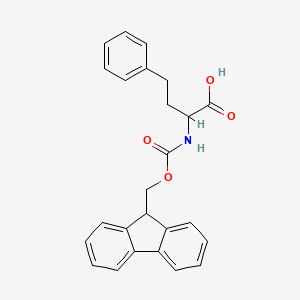
![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)
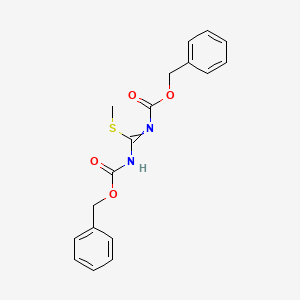

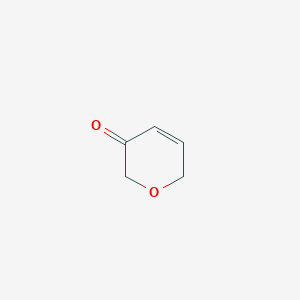
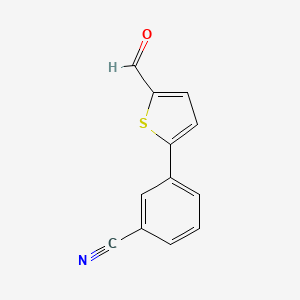


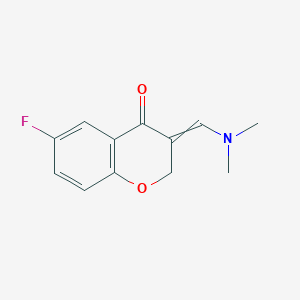

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)